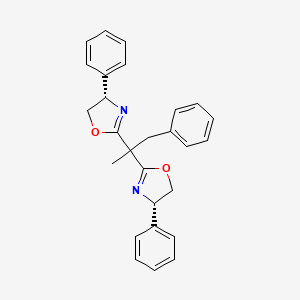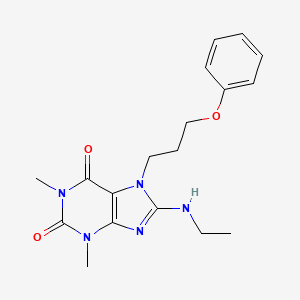![molecular formula C22H20ClN5O2 B2905584 3-[(3-chlorophenyl)methyl]-1-methyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 848688-43-7](/img/new.no-structure.jpg)
3-[(3-chlorophenyl)methyl]-1-methyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(3-chlorophenyl)methyl]-1-methyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by its unique structure, which includes a purine ring system fused with a pyrimidine ring, and substituted with various functional groups such as chlorophenyl, methyl, and phenyl groups. The compound’s structure imparts it with distinct chemical and biological properties, making it a subject of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-chlorophenyl)methyl]-1-methyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione typically involves multi-step organic reactionsThe chlorophenyl and phenyl groups are then introduced via substitution reactions, often using reagents such as chlorobenzene and phenylboronic acid under conditions like Suzuki-Miyaura coupling .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step. Catalysts such as palladium on carbon (Pd/C) and bases like potassium carbonate (K2CO3) are commonly used to facilitate the reactions .
化学反应分析
Types of Reactions
3-[(3-chlorophenyl)methyl]-1-methyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: H2 gas with Pd/C catalyst.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce the corresponding alcohols or amines .
科学研究应用
3-[(3-chlorophenyl)methyl]-1-methyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe to investigate cellular processes.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain cancers and neurological disorders.
作用机制
The mechanism of action of 3-[(3-chlorophenyl)methyl]-1-methyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For instance, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells .
相似化合物的比较
Similar Compounds
3-[(3-chlorophenyl)methyl]-1-methyl-9-phenyl-6H-purino[7,8-a]pyrimidine-2,4-dione: Lacks the dihydro moiety, which may affect its reactivity and biological activity.
3-[(3-chlorophenyl)methyl]-1-methyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-trione: Contains an additional keto group, potentially altering its chemical properties and interactions.
Uniqueness
The unique combination of functional groups and the fused ring system in 3-[(3-chlorophenyl)methyl]-1-methyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione imparts it with distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications .
属性
CAS 编号 |
848688-43-7 |
|---|---|
分子式 |
C22H20ClN5O2 |
分子量 |
421.89 |
IUPAC 名称 |
3-[(3-chlorophenyl)methyl]-1-methyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
InChI |
InChI=1S/C22H20ClN5O2/c1-25-19-18(20(29)28(22(25)30)14-15-7-5-8-16(23)13-15)27-12-6-11-26(21(27)24-19)17-9-3-2-4-10-17/h2-5,7-10,13H,6,11-12,14H2,1H3 |
InChI 键 |
QURGIZTWMZJONT-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)CC3=CC(=CC=C3)Cl)N4CCCN(C4=N2)C5=CC=CC=C5 |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]-N-[3-(1H-imidazol-1-yl)propyl]acetamide](/img/structure/B2905501.png)

![5-[(4-methylbenzenesulfonyl)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2905505.png)
![4-nitro-N-[(1r,3r)-3-aminocyclobutyl]benzene-1-sulfonamide hydrochloride](/img/structure/B2905506.png)
![N-(4-ethoxyphenyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2905509.png)
![N-(2-ethoxyphenyl)-2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2905511.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}ethanediamide](/img/structure/B2905516.png)

![2-({1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}methyl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2905519.png)

![{dispiro[cyclohexane-1,4'-[3,5,7,10,12]pentaoxatricyclo[7.3.0.0^{2,6}]dodecane-11',1''-cyclohexane]-8'-yl}methyl acetate](/img/structure/B2905522.png)

![Ethyl 4-(2-((3-(2-benzamidoethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2905524.png)
